molecular formula C22H18ClN5O2S B11431634 1-(4-chlorophenyl)-6-[[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]thio]-2H-pyrazolo[3,4-d]pyrimidin-4-one

1-(4-chlorophenyl)-6-[[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]thio]-2H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B11431634
M. Wt: 451.9 g/mol
InChI Key: SMRHLNJJUWZCFN-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound that features a pyrazolo[3,4-d]pyrimidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow chemistry techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

1-(4-Chlorophenyl)-6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Chlorophenyl)-6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H18ClN5O2S

Molecular Weight

451.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C22H18ClN5O2S/c23-15-7-9-16(10-8-15)28-20-17(12-24-28)21(30)26-22(25-20)31-13-19(29)27-11-3-5-14-4-1-2-6-18(14)27/h1-2,4,6-10,12H,3,5,11,13H2,(H,25,26,30)

InChI Key

SMRHLNJJUWZCFN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC4=C(C=NN4C5=CC=C(C=C5)Cl)C(=O)N3

Origin of Product

United States

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